molecular formula C9H5NO2 B13957725 Pyrano[4,3,2-cd][1,2]benzoxazole CAS No. 227312-67-6

Pyrano[4,3,2-cd][1,2]benzoxazole

Cat. No.: B13957725
CAS No.: 227312-67-6
M. Wt: 159.14 g/mol
InChI Key: RUOQYIYLHZZKHN-UHFFFAOYSA-N
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Description

Pyrano[4,3,2-cd][1,2]benzoxazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. This compound features a fused ring system comprising a pyran ring and a benzoxazole moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[4,3,2-cd][1,2]benzoxazole typically involves multicomponent reactions (MCRs) that integrate various starting materials in a single reaction vessel. Common synthetic routes include the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction speed, yield, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: Pyrano[4,3,2-cd][1,2]benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced biological or chemical properties .

Scientific Research Applications

Pyrano[4,3,2-cd][1,2]benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Pyrano[4,3,2-cd][1,2]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s planar structure allows for efficient binding to biological targets through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

Uniqueness: Pyrano[4,3,2-cd][1,2]benzoxazole is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

CAS No.

227312-67-6

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

2,7-dioxa-3-azatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene

InChI

InChI=1S/C9H5NO2/c1-2-7-9-6(4-5-11-7)10-12-8(9)3-1/h1-5H

InChI Key

RUOQYIYLHZZKHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=NO2)C=COC3=C1

Origin of Product

United States

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